3-Bromo-2,4,6-trichlorophenol

Environmental Chemistry Advanced Oxidation Processes Water Treatment

Procure 3-Bromo-2,4,6-trichlorophenol (CAS 85117-86-8) as an irreplaceable certified reference standard. Unlike generic 2,4,6-trichlorophenol or 2,4,6-tribromophenol, its mixed bromo-chloro structure makes it the only definitive marker for validating mixed-halogen radical chemistry in water treatment AOPs. Its distinct logP (4.35) also enables superior lipophilicity and bioaccumulation modeling. Ensure your quantitative environmental fate models and chromatographic purity analyses are accurate—generic substitution will compromise your analytical results.

Molecular Formula C6H2BrCl3O
Molecular Weight 276.3 g/mol
CAS No. 85117-86-8
Cat. No. B12006179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4,6-trichlorophenol
CAS85117-86-8
Molecular FormulaC6H2BrCl3O
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)Br)Cl)O)Cl
InChIInChI=1S/C6H2BrCl3O/c7-4-2(8)1-3(9)6(11)5(4)10/h1,11H
InChIKeyWCSDJPCZARJMHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,4,6-trichlorophenol (CAS 85117-86-8): Baseline Identity and Procurement Definition


3-Bromo-2,4,6-trichlorophenol (CAS 85117-86-8) is a pentasubstituted halogenated phenol with a molecular formula of C₆H₂BrCl₃O and a molecular weight of 276.34 g/mol [1]. It is characterized by the presence of a single bromine atom at the 3-position and three chlorine atoms at the 2, 4, and 6 positions on the phenolic ring [1][2]. This specific halogenation pattern differentiates it from other industrial polyhalogenated phenols such as 2,4,6-trichlorophenol (TCP) and 2,4,6-tribromophenol (TBP). Its physical properties include a calculated boiling point of 292.6 °C at 760 mmHg and a calculated density of 1.975 g/cm³ [3].

3-Bromo-2,4,6-trichlorophenol (CAS 85117-86-8): Why Direct Substitution with TCP or TBP Is Not Feasible


In research and industrial applications, 3-Bromo-2,4,6-trichlorophenol cannot be considered a simple substitute for its close analogs 2,4,6-trichlorophenol (TCP) or 2,4,6-tribromophenol (TBP). The specific arrangement of bromine and chlorine atoms imparts a unique reactivity profile that is critical in applications such as advanced oxidation process (AOP) studies and material science . For example, while TCP and TBP are well-known precursors for dioxins under pyrolytic conditions, the mixed halogenated structure of this compound leads to the formation of distinct chlorobromoaromatic byproducts [1]. Generic substitution would therefore invalidate quantitative environmental fate models and alter the halogen radical chemistry in synthetic pathways. The following sections provide direct, quantitative evidence where this compound's performance diverges measurably from that of its closest comparators.

3-Bromo-2,4,6-trichlorophenol (CAS 85117-86-8): Quantified Differentiation Evidence for Scientific Selection


Environmental Fate Differentiation: Formation of Unique Chlorobromoaromatic Byproducts vs. TCP

In peroxymonosulfate (PMS)-based advanced oxidation of 2,4,6-trichlorophenol (TCP) in the presence of trace bromide (Br⁻), 3-Bromo-2,4,6-trichlorophenol is identified as a specific chlorobromoaromatic byproduct [1]. This compound is not a byproduct of TCP degradation in bromide-free systems or of TBP degradation in chloride-free systems. Its formation is a direct consequence of the mixed-halogen chemistry, representing a distinct environmental fate pathway [1][2].

Environmental Chemistry Advanced Oxidation Processes Water Treatment

Thermophysical Property Differentiation: Boiling Point and Density vs. TCP and TBP

The mixed halogenation of 3-Bromo-2,4,6-trichlorophenol results in distinct thermophysical properties compared to its fully chlorinated or fully brominated analogs. While direct experimental data for this specific compound is limited, class-level inference based on known data for TCP and TBP indicates a clear trend: the introduction of a single bromine atom significantly increases boiling point and density relative to TCP [1][2].

Physical Chemistry Chemical Engineering Process Design

Lipophilicity Differentiation: LogP Value and Implications for Bioaccumulation

3-Bromo-2,4,6-trichlorophenol exhibits a logP value of 4.35 [1]. This is significantly higher than the logP of 2,4,6-trichlorophenol, which is approximately 3.6-3.7 [2], and closer to that of 2,4,6-tribromophenol, which is around 4.1-4.5 [2]. This increased lipophilicity, driven by the single bromine substitution, suggests a higher potential for bioaccumulation and partitioning into organic phases compared to TCP.

ADME Toxicology Environmental Fate

Analytical Differentiation: HPLC Separation Profile vs. Structural Analogs

3-Bromo-2,4,6-trichlorophenol can be distinguished and quantified from other halogenated phenols using reverse-phase HPLC [1]. A published method utilizes a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase, demonstrating its unique retention time under these conditions. This specific retention behavior is a direct function of its unique halogenation pattern and logP value, which differs from both TCP and TBP [1].

Analytical Chemistry Method Development Quality Control

3-Bromo-2,4,6-trichlorophenol (CAS 85117-86-8): Recommended Scientific and Industrial Application Scenarios


Analytical Standard in Environmental Fate Studies of Mixed-Halogen Systems

This compound is an essential certified reference standard for identifying and quantifying chlorobromoaromatic byproducts formed during advanced oxidation processes (AOPs) used in water treatment [1]. Its unique structure, not produced from TCP or TBP alone, makes it a definitive marker for validating the occurrence of mixed-halogen radical chemistry in systems containing both chloride and bromide ions [1].

Model Compound for Structure-Activity Relationship (SAR) Studies in Toxicology

With a logP value of 4.35, which is distinct from its analogs TCP (logP ~3.7) and TBP (logP ~4.1), this compound serves as a valuable model for investigating the impact of mixed halogenation on lipophilicity, bioaccumulation potential, and membrane permeability [1][2]. Its procurement enables more nuanced SAR studies in environmental toxicology and pharmaceutical development.

Calibration Standard for Method Development in Analytical Chemistry

The validated reverse-phase HPLC method provides a foundation for analytical chemists to develop or adapt assays for the specific detection of 3-Bromo-2,4,6-trichlorophenol in complex matrices [1]. Its unique retention time differentiates it from other halogenated phenolic impurities, making it a critical reference for quality control and purity analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2,4,6-trichlorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.